molecular formula C12H11BrO2 B104453 2-Bromo-1,4-dimethoxynaphthalene CAS No. 64648-81-3

2-Bromo-1,4-dimethoxynaphthalene

Cat. No.: B104453
CAS No.: 64648-81-3
M. Wt: 267.12 g/mol
InChI Key: CUDFWADTRPHTIQ-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Compounds

  • 2-Bromo-1,4-dimethoxynaphthalene is used in the synthesis of biologically active pyranonaphthoquinones, utilizing 1-methoxynaphthalene as a starting material. This process involves Dakin's oxidation and Claisen rearrangement (Limaye et al., 2012).

Intermediate in Menaquinone Synthesis

  • It serves as an important intermediate in the synthesis of menaquinone, achieved through a three-step process starting with methyl-1,4-naphthoquinone (Yin Hong, 2006).

Chemical Reaction Studies

  • The compound plays a role in studying the haloacetoxylation, halogenation, and acetoxylation reactions of 1,4-dimethoxynaphthalenes, providing insights into various reaction pathways and mechanisms (P. and T. Brandt, 1997).

Synthesis of Naphthoquinones

  • It is used in the synthesis of naphthoquinones, a class of compounds with potential applications in various fields, by the oxidation of derivatives of 2:7-dimethoxynaphthalene with chromic acid (Wilson, 1958).

Production of Functionalized Carbon Nanohoops

  • The compound is involved in the synthesis of functionalized carbon nanohoops, a novel material with potential applications in nanotechnology and materials science (Huang et al., 2014).

Antibacterial Activity Studies

  • Research has explored its use in synthesizing compounds with in vitro antibacterial activity against pathogenic bacteria, highlighting its potential in medical and pharmaceutical research (Göksu & Uğuz, 2005).

Exploration in Molecular Ionization

  • It has been utilized in studies focusing on the ionization of polymetallic porphyrins, demonstrating its utility in advanced analytical chemistry techniques (Aiello et al., 2004).

Research in Molecular Properties

  • Investigations into the molecular properties, structure, and vibrational spectra of related bromo-dimethoxynaphthalenes have been conducted, contributing to the understanding of these molecules at a fundamental level (Mariappan & Sundaraganesan, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-1,4-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDFWADTRPHTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472484
Record name 2-bromo-1,4-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64648-81-3
Record name 2-bromo-1,4-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50 grams (0.26 mol) of 1,4-dimethoxynaphthalene, prepared according to the procedure of L. Fieser, in the Journal of the American Chemical Society, Volume 70, page 3165 (1948), in 500 ml glacial acetic acid is added 13.7 ml (0.26 mol) of bromine at room temperature. The mixture is stirred for 1 hour, and the solvent is removed under reduced pressure and the residue dissolved in ether. The resulting solution is carefully washed twice with sodium bicarbonate, the organic layer separated, dried over sodium sulfate and the solvent removed. Distillation of the residue gave 63.4 grams (81% of theoretical yield) of liquid 2-bromo-1,4-dimethoxy-naphthalene (boiling 200°-210° at 0.1 mm Hg). The product has a nuclear magnetic resonance spectrum consistant with the expected structure and has peaks expressed in parts per million relative to tetramethylsilane at 8.0 (m,2H), 7.4(m,2H), 6.9(s,1H), 3.9(d,6H).
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Synthesis routes and methods II

Procedure details

The process of preparing the novel compounds of this invention comprises the steps of (1) brominating 1,4-dimethoxynaphthalene with liquid bromine in an organic solvent such as acetic acid at room temperature to form the 2-bromo-1,4-dimethoxynaphthalene, (2) converting the bromine derivative to the carboxylic acid derivative by lithiation and carboxylation. The lithiation is conducted in a known procedure, as for example, by treating the bromo derivative with n-Butyllithium in an organic solvent under anhydrous conditions at a low temperature, such as -78° C. The resulting lithium compound is not isolated, but converted into the carboxylic acid by adding dry ice to the cooled lithium compound and allowing the reaction mixture to come to room temperature. (3) The carboxylic acid derivative is then converted to the acid chloride by treating with thionyl chloride at room temperature. (4) The resulting acid chloride is condensed with the appropriate amine to form the carboxamide. The condensation reaction is carried out by treating the acid chloride in an organic solvent with the appropriate amine at room temperature in the presence of a proton acceptor.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?

A1: this compound serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]

Q2: Can you provide an example of how this compound has been utilized to synthesize a specific target molecule?

A2: Researchers have successfully employed this compound in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of this compound in constructing specific polycyclic frameworks. []

Q3: Apart from furan derivatives, have other reagents been explored in reactions with this compound under aryne-forming conditions?

A3: Yes, research has investigated the reaction of this compound with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []

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